

# Inter-laboratory comparison of Creatinine hydrochloride measurements

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## Compound of Interest

Compound Name: Creatinine hydrochloride

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## A Guide to Inter-laboratory Comparison of Creatinine Measurements

This guide provides a comprehensive comparison of inter-laboratory performance for creatinine measurements, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data from various studies, detailed experimental protocols, and visualizations to clarify complex processes. The focus is on understanding the variability and accuracy of creatinine measurements across different laboratories and methodologies, which is crucial for reliable clinical and research outcomes.

### Data Presentation:

The following tables summarize quantitative data from inter-laboratory comparison studies on creatinine measurements. These tables highlight the performance of different analytical methods and the impact of standardization efforts.

Table 1: Inter-laboratory Variation in Plasma Creatinine Measurement

Parameter	Creatinine < 1.36 mg/dL	Creatinine ≥ 1.36 mg/dL
Mean Creatinine Range (mg/dL)	0.20 ± 0.09	Not Specified
Mean eGFR-EPI Range (mL/min/1.73 m <sup>2</sup> )	14 ± 9	Not Specified
Jaffe vs. Enzymatic (Mean Difference, mg/dL)	0.05 higher with Jaffe	0.1 higher with Jaffe
CVa for Jaffe Methods	8.2%	3.7%
CVa for Enzymatic Methods	Not Specified	Not Specified

Data sourced from a study involving 12 different laboratories measuring creatinine in pooled patient samples.[\[1\]](#)[\[2\]](#)

Table 2: Bias in Serum Creatinine Measurements Across Peer Groups

Parameter	Value
Number of Instrument-Method Peer Groups	50
Mean Bias Range (mg/dL)	-0.06 to 0.31
Peer Groups with Significant Bias	30 (60%)
Alkaline Picric Acid Methods with Significant Bias	24 of 38 (63%)
Enzymatic Methods with Significant Bias	6 of 12 (50%)

This data is from a study where a fresh-frozen serum specimen with a creatinine concentration of 0.902 mg/dL was sent to 5624 clinical laboratories.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 3: Impact of Standardization on Creatinine Measurement

Parameter	Before Standardization	After Standardization
Average Total Error	23.9%	8.7%
Average Analytical Bias	16.5%	2.7%

These results demonstrate the effectiveness of a standardization program in reducing measurement errors.[\[6\]](#)

## Experimental Protocols:

This section details the methodologies for key experiments cited in the inter-laboratory comparison studies.

### 1. Protocol for Inter-laboratory Comparison of Plasma Creatinine

- **Sample Preparation:** Leftover plasma samples from intensive care unit patients were collected over 2-3 consecutive days. These individual samples were then pooled and split into aliquots.[\[1\]](#)
- **Distribution:** The split samples were sent to 12 different laboratories for creatinine measurement.[\[1\]](#)
- **Analysis:** Each laboratory performed creatinine measurement using their routine analytical method (e.g., Jaffe or enzymatic).
- **Data Collection:** The mean creatinine concentration and the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) estimated glomerular filtration rate (eGFR) were determined for each patient.[\[1\]](#)
- **Variability Assessment:** Inter-laboratory variability was assessed by calculating the range and standard deviation of the creatinine and eGFR-EPI values.[\[1\]](#)

### 2. Protocol for Proficiency Testing Using a Commutable Specimen

- **Specimen Preparation:** A fresh-frozen, off-the-clot pooled serum specimen was prepared. Four conventional serum specimens were also included.[\[3\]](#)[\[4\]](#)[\[5\]](#)

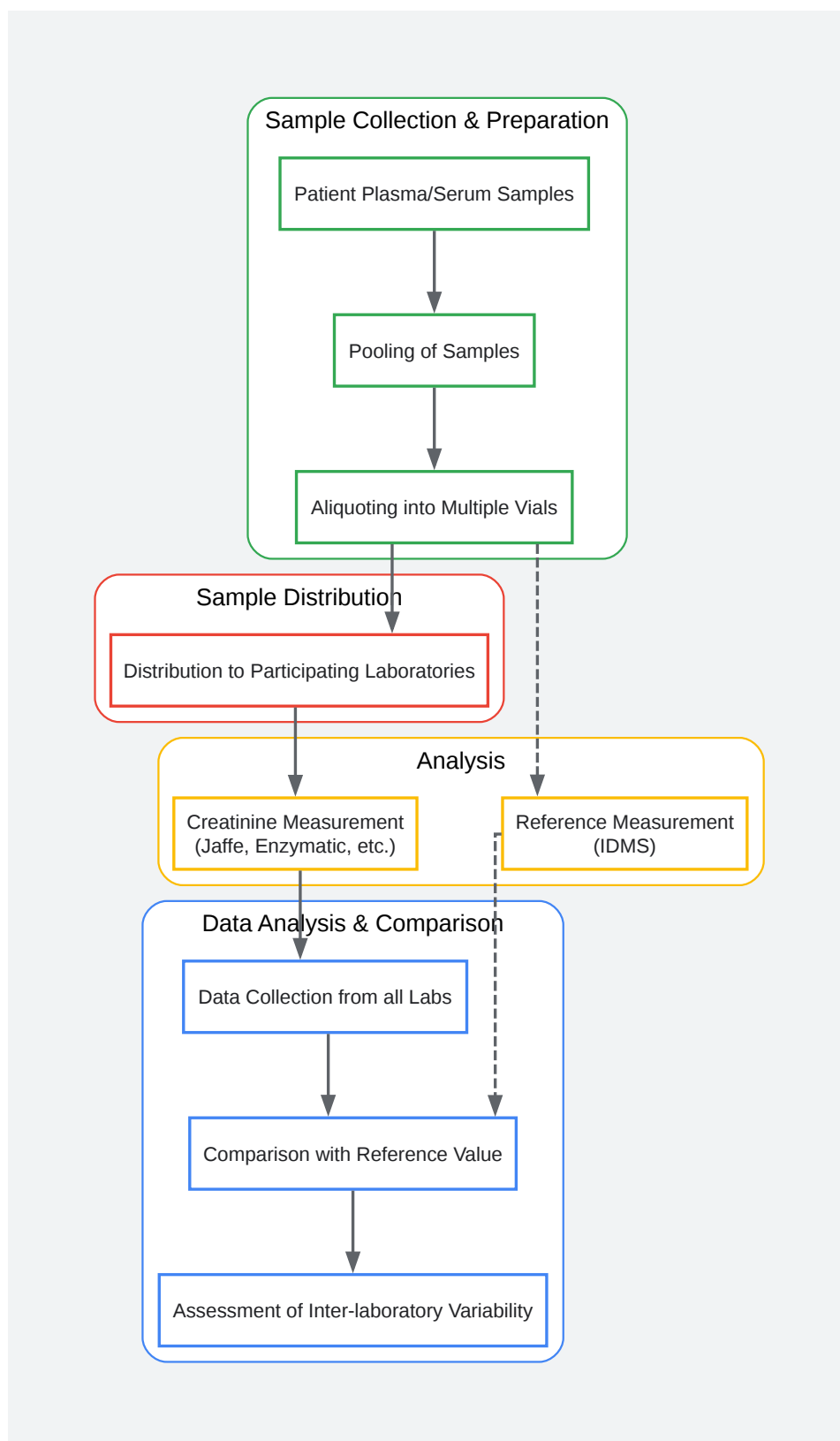
- **Reference Measurement:** The creatinine concentration in the specimens was assigned using isotope dilution mass spectrometry (IDMS), which serves as a reference measurement procedure.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Distribution:** The five survey specimens were sent to participants of the College of American Pathologists (CAP) Chemistry Survey.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Analysis:** Participating clinical laboratories (n=5624) assayed the specimens for creatinine using their routine methods.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Bias Evaluation:** The bias for each laboratory and method peer group was determined by comparing their results to the IDMS reference values.[\[3\]](#)[\[4\]](#)[\[5\]](#)

### 3. Common Analytical Methods for Creatinine Measurement

- **Jaffe Method (Alkaline Picrate Reaction):** This is a colorimetric method where creatinine reacts with picric acid in an alkaline solution to form a colored complex.[\[7\]](#) While widely used, it is known to be susceptible to interference from other substances in the sample (non-creatinine chromogens).[\[8\]](#)[\[9\]](#)
- **Enzymatic Methods:** These methods typically involve a series of enzymatic reactions that are more specific for creatinine, leading to less interference.[\[9\]](#) Common enzymes used include creatininase, creatinase, and sarcosine oxidase.[\[10\]](#)
- **High-Performance Liquid Chromatography (HPLC):** This is a separation technique that can accurately quantify creatinine. It is often used as a reference method.[\[7\]](#)[\[11\]](#)
- **Isotope Dilution Mass Spectrometry (IDMS):** This is considered the gold standard reference method for creatinine measurement due to its high accuracy and precision.[\[6\]](#)[\[12\]](#)

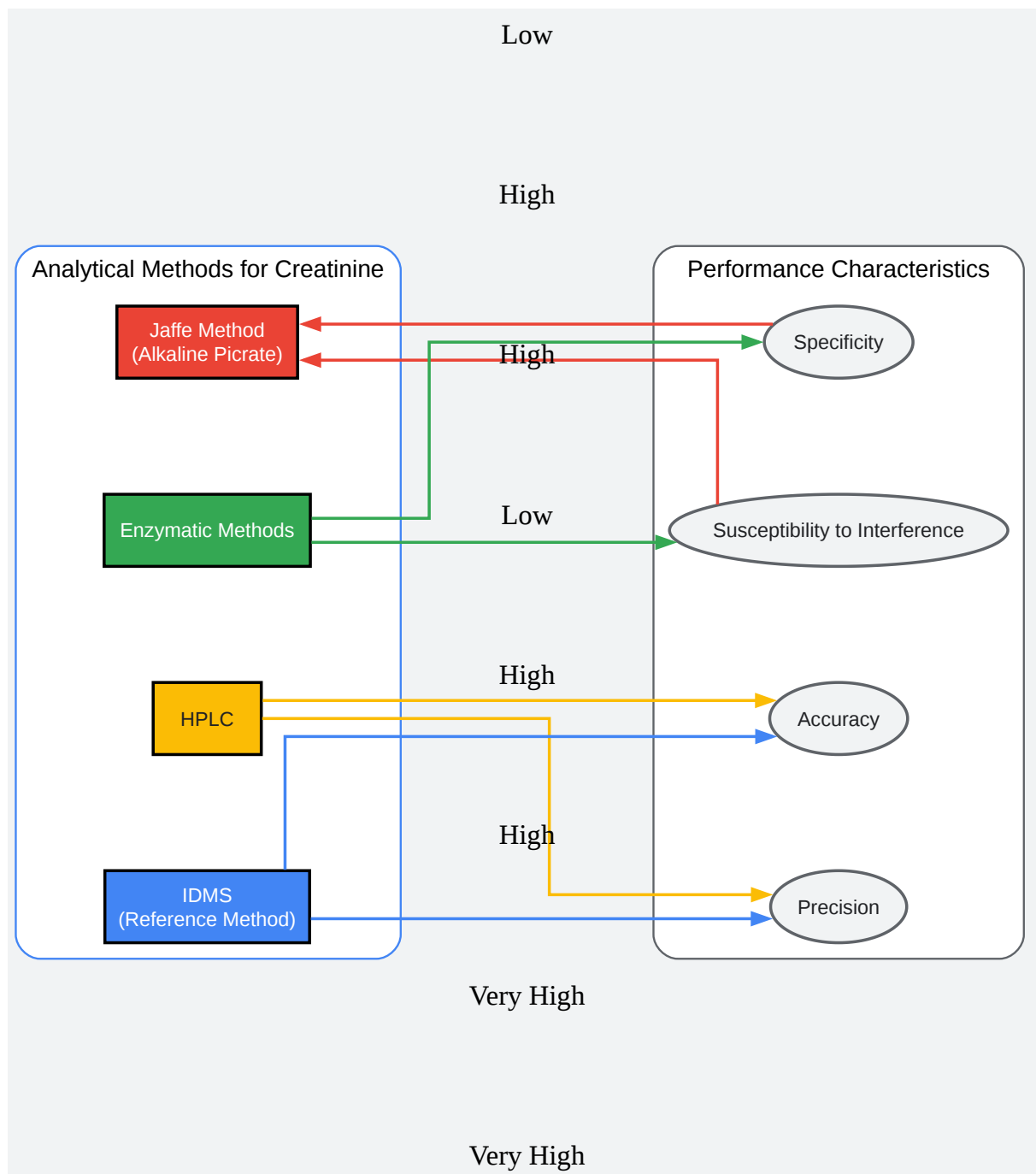
## Mandatory Visualization:

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.



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Caption: Workflow of an inter-laboratory comparison study for creatinine measurement.



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Caption: Comparison of analytical methods for creatinine measurement.

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